molecular formula C10H14N4 B3080163 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082346-08-4

3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B3080163
CAS RN: 1082346-08-4
M. Wt: 190.25 g/mol
InChI Key: FERHDEYWZCTMSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is via aromatic nucleophilic substitution, where 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine reacts with different amines and triazole-2-thiol. This method yields the desired product in appreciable yields .


Molecular Structure Analysis

The molecular structure of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be characterized using techniques such as X-ray crystallography. It crystallizes in a centrosymmetric monoclinic space group, with two molecules linked via N–H⋯N hydrogen bonds .


Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, at physiological pH, protonated amines or nitrogen heterocycles could form π-cation interactions with amino acid carbonyl groups of DNA gyrase, potentially influencing antibacterial effects .

Scientific Research Applications

Antibacterial Activity

Infectious diseases remain a significant health challenge, necessitating the development of novel antimicrobial agents. Researchers have synthesized a series of triazolo [4,3-a]pyrazine derivatives based on this compound. These derivatives were characterized using various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. Notably, some of these compounds exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Compound 2e, in particular, demonstrated superior antibacterial activity comparable to the first-line agent ampicillin .

Energetic Materials

The compound’s unique triazole-fused skeleton has also attracted attention in the field of energetic materials. Researchers have designed and synthesized energetic molecules based on this scaffold. These materials exhibit promising thermal stability and may find applications in propellants, explosives, or other energetic formulations .

Anticancer Potential

Triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties have been explored for their anticancer properties. Among these derivatives, compound 22i showed significant potential against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Further investigations into its mechanism of action and potential therapeutic applications are ongoing .

properties

IUPAC Name

3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERHDEYWZCTMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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